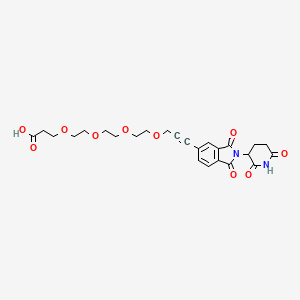
Thalidomide-5'-propargyl-PEG4-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5’-propargyl-PEG4-acid is a derivative of thalidomide, a compound historically known for its use as a sedative and treatment for morning sickness, which later revealed severe teratogenic effects. This derivative is primarily used in the synthesis of proteolysis targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins. The compound incorporates a polyethylene glycol (PEG) linker, enhancing its solubility and facilitating its conjugation with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5’-propargyl-PEG4-acid typically involves the conjugation of thalidomide with a PEG linker that terminates in a propargyl group. The process often employs activators such as HATU or EDC to facilitate the formation of stable amide bonds between the carboxylic acid group of the PEG linker and the primary amine groups of thalidomide .
Industrial Production Methods: Industrial production of Thalidomide-5’-propargyl-PEG4-acid follows similar synthetic routes but on a larger scale. The process ensures high purity and consistency, often involving rigorous quality control measures to maintain the integrity of the final product .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-5’-propargyl-PEG4-acid undergoes various chemical reactions, including:
Substitution Reactions:
Amide Bond Formation: The carboxylic acid group can react with primary amines in the presence of activators like HATU or EDC to form stable amide bonds.
Common Reagents and Conditions:
CuAAC Reactions: Copper catalysts and azide-containing compounds.
Amide Bond Formation: HATU or EDC as activators, often in the presence of a base like DIPEA.
Major Products Formed:
Click Chemistry: Formation of triazole-linked conjugates.
Amide Bond Formation: Stable amide-linked conjugates.
Scientific Research Applications
Thalidomide-5’-propargyl-PEG4-acid is extensively used in scientific research, particularly in the development of PROTACs. These chimeric molecules exploit the ubiquitin-proteasome system to selectively degrade target proteins, offering a novel approach to drug discovery and therapeutic interventions . The compound’s applications span various fields:
Chemistry: Used as a building block for complex molecular architectures.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Potential therapeutic applications in cancer and other diseases by targeting specific proteins for degradation.
Industry: Employed in the synthesis of advanced materials and bioconjugates
Mechanism of Action
Thalidomide-5’-propargyl-PEG4-acid exerts its effects by binding to cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4, leading to their ubiquitination and subsequent degradation by the proteasome . This mechanism is pivotal in the development of PROTACs, which harness this pathway to selectively degrade target proteins .
Comparison with Similar Compounds
Thalidomide-5’-propargyl-PEG4-acid is unique due to its incorporation of a PEG linker and a propargyl group, which enhance its solubility and facilitate its conjugation with other molecules. Similar compounds include:
Thalidomide-O-amido-PEG4-propargyl: Another PROTAC linker with similar properties but different functional groups.
Propargyl-PEG4-acid: A simpler PEG linker with a propargyl group, used in various bioconjugation applications.
These compounds share similar applications but differ in their specific functional groups and linkers, which can influence their reactivity and suitability for different applications.
Properties
Molecular Formula |
C25H28N2O10 |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]prop-2-ynoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C25H28N2O10/c28-21-6-5-20(23(31)26-21)27-24(32)18-4-3-17(16-19(18)25(27)33)2-1-8-34-10-12-36-14-15-37-13-11-35-9-7-22(29)30/h3-4,16,20H,5-15H2,(H,29,30)(H,26,28,31) |
InChI Key |
JVKWMCIOZHPNNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















